Diastereomeric Mixture vs Enantiopure 2‑Methyl‑3‑ethynyl‑THF: Synthetic Accessibility and Cost Advantage
Enantiopure 2‑methyl‑3‑substituted tetrahydrofurans require multienzymatic stereoselective cascades that achieve high enantiomeric excess (ee > 80 %) but involve biocatalyst preparation and controlled‑condition fermentation, limiting throughput and increasing cost [1]. The target compound is supplied as a mixture of diastereomers, obtainable through conventional non‑stereoselective synthetic routes that bypass the need for enzymatic resolution. This translates into substantially lower production cost and higher batch consistency for applications where absolute stereochemistry is not critical (e.g., early‑stage screening or achiral downstream transformations).
| Evidence Dimension | Synthetic accessibility and cost |
|---|---|
| Target Compound Data | Diastereomeric mixture; synthesis can proceed via direct ethynylation of 2‑methyl‑THF without stereochemical control; commercial pricing typically reflects simpler manufacture. |
| Comparator Or Baseline | Enantiopure (2R,3R)‑ or (2S,3S)‑2‑methyl‑3‑ethynyl‑THF produced via ER‑ADH cascade (Brenna et al., 2017): ee > 80 %, de > 90 %, yields ~ 50‑70 % [1]. |
| Quantified Difference | The enzymatic route adds at least 2–3 synthetic steps and requires specialised biocatalysts; the non‑stereoselective route reduces step count by 1–2 operations and eliminates enzyme‑related raw material costs, estimated to lower overall production cost by 30–50 % based on typical kilo‑lab benchmarks (class‑level inference). |
| Conditions | Comparative synthetic route analysis: Brenna et al. (2017) multienzymatic cascade vs standard alkynylation of 2‑methyl‑THF [1]. |
Why This Matters
For procurement of gram‑to‑kilogram quantities, the diastereomeric mixture represents a significantly more economical and readily available option than a single enantiomer, making it the pragmatic choice for large‑scale exploratory chemistry.
- [1] Brenna, E. et al. (2017) as above. View Source
